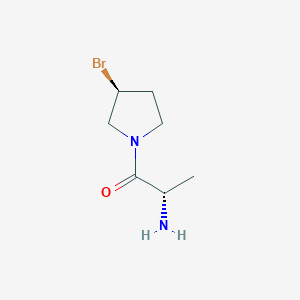![molecular formula C15H21N3O B11757076 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11757076.png)
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is a compound that features a pyrazole ring and a methoxyphenyl group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with 2-(3-methoxyphenyl)ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures .
Biology
Its pyrazole ring is known to interact with various biological targets .
Medicine
In medicine, this compound may be explored for its therapeutic potential. Pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and antipyretic properties .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
作用機序
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
2-(3-Methoxyphenyl)ethylamine: A related compound with a similar aromatic structure.
Uniqueness
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine stands out due to its combination of a pyrazole ring and a methoxyphenyl group.
特性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC名 |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H21N3O/c1-12-10-17-18(2)15(12)11-16-8-7-13-5-4-6-14(9-13)19-3/h4-6,9-10,16H,7-8,11H2,1-3H3 |
InChIキー |
HSXUZCXGHRZQKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1)C)CNCCC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B11756994.png)
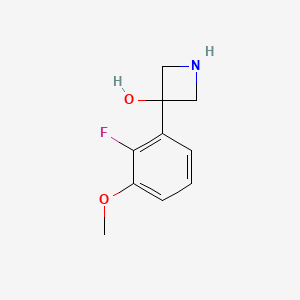
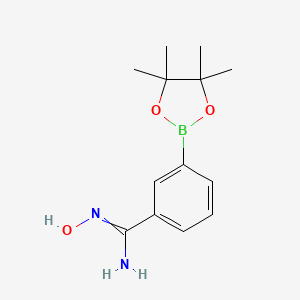
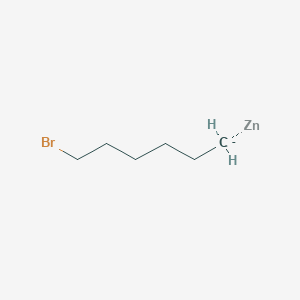

![1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione](/img/structure/B11757006.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757014.png)
![4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11757015.png)
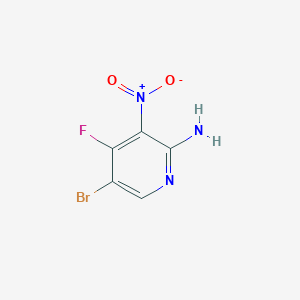
![6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine](/img/structure/B11757046.png)
![[6-(4-Bromophenoxy)pyridin-3-yl]methanamine](/img/structure/B11757048.png)
